4-({3-Methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)benzoic acid
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Overview
Description
4-({3-Methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)benzoic acid is an organic compound with a complex structure that includes methoxy, benzyl, and amino groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-Methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzyl Ether: The initial step involves the reaction of 3-methoxybenzyl alcohol with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate to form the benzyl ether.
Amination: The benzyl ether is then reacted with 4-aminobenzoic acid under conditions that promote nucleophilic substitution, typically using a solvent like dimethylformamide (DMF) and a catalyst such as palladium on carbon.
Final Assembly: The final step involves the coupling of the intermediate with 3-methoxy-2-hydroxybenzylamine under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-({3-Methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy and benzyl groups can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups can be reduced to amines using hydrogenation or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of carboxylic acids and aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of nitro, sulfonic, and halogenated derivatives.
Scientific Research Applications
4-({3-Methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-({3-Methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Altering Gene Expression: Affecting the expression of genes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: A simpler analog with similar functional groups but lacking the benzyl and amino substituents.
4-Methylbenzylamine: Contains the benzyl and amino groups but lacks the methoxy and benzoic acid moieties.
3-Methoxybenzyl alcohol: Contains the methoxy and benzyl groups but lacks the amino and benzoic acid moieties.
Uniqueness
4-({3-Methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H23NO4 |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
4-[[3-methoxy-2-[(4-methylphenyl)methoxy]phenyl]methylamino]benzoic acid |
InChI |
InChI=1S/C23H23NO4/c1-16-6-8-17(9-7-16)15-28-22-19(4-3-5-21(22)27-2)14-24-20-12-10-18(11-13-20)23(25)26/h3-13,24H,14-15H2,1-2H3,(H,25,26) |
InChI Key |
KKJILQFYRRNYBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=CC=C2OC)CNC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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